molecular formula C16H10ClF2NO3S B10954318 3-chloro-4-(difluoromethoxy)-N-(4-hydroxyphenyl)-1-benzothiophene-2-carboxamide

3-chloro-4-(difluoromethoxy)-N-(4-hydroxyphenyl)-1-benzothiophene-2-carboxamide

Cat. No.: B10954318
M. Wt: 369.8 g/mol
InChI Key: GMWAODMOYPSPAA-UHFFFAOYSA-N
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Description

3-chloro-4-(difluoromethoxy)-N-(4-hydroxyphenyl)-1-benzothiophene-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzothiophene core, a difluoromethoxy group, and a hydroxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-(difluoromethoxy)-N-(4-hydroxyphenyl)-1-benzothiophene-2-carboxamide typically involves multiple steps, including the formation of the benzothiophene core, the introduction of the chloro and difluoromethoxy groups, and the coupling with the hydroxyphenyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can help achieve the desired product quality and consistency.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-(difluoromethoxy)-N-(4-hydroxyphenyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups.

Scientific Research Applications

3-chloro-4-(difluoromethoxy)-N-(4-hydroxyphenyl)-1-benzothiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-4-(difluoromethoxy)-N-(4-hydroxyphenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-hydroxyphenylboronic acid
  • 3-chloro-4-hydroxyphenylacetic acid

Uniqueness

Compared to similar compounds, 3-chloro-4-(difluoromethoxy)-N-(4-hydroxyphenyl)-1-benzothiophene-2-carboxamide stands out due to its unique combination of functional groups and structural features. This uniqueness may confer specific reactivity, biological activity, or material properties that are not observed in other compounds.

Properties

Molecular Formula

C16H10ClF2NO3S

Molecular Weight

369.8 g/mol

IUPAC Name

3-chloro-4-(difluoromethoxy)-N-(4-hydroxyphenyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C16H10ClF2NO3S/c17-13-12-10(23-16(18)19)2-1-3-11(12)24-14(13)15(22)20-8-4-6-9(21)7-5-8/h1-7,16,21H,(H,20,22)

InChI Key

GMWAODMOYPSPAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)SC(=C2Cl)C(=O)NC3=CC=C(C=C3)O)OC(F)F

Origin of Product

United States

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